Adrenoglomerulotropin
Overview
Description
Adrenoglomerulotropin is a lipid factor obtained from pineal extracts. It selectively stimulates the secretion of aldosterone, a hormone produced by the adrenal cortex that plays a crucial role in regulating blood pressure and electrolyte balance . The compound has a molecular formula of C₁₃H₁₆N₂O and a molecular weight of 216.28 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of adrenoglomerulotropin involves the extraction of lipid factors from pineal gland tissues. The process typically includes solvent extraction, purification, and characterization using techniques such as chromatography and mass spectrometry .
Industrial Production Methods: Research and development in this area focus on optimizing extraction methods to increase yield and purity .
Chemical Reactions Analysis
Types of Reactions: Adrenoglomerulotropin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for understanding its stability and reactivity under different conditions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium cyanide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Adrenoglomerulotropin has several scientific research applications:
Chemistry: Used as a model compound to study lipid extraction and purification techniques.
Biology: Investigated for its role in regulating aldosterone secretion and its potential effects on electrolyte balance.
Medicine: Explored for its therapeutic potential in treating conditions related to aldosterone imbalance, such as hypertension and heart failure.
Industry: Potential applications in the development of pharmaceuticals targeting the adrenal cortex
Mechanism of Action
Adrenoglomerulotropin exerts its effects by selectively stimulating the secretion of aldosterone from the adrenal cortex. The molecular targets include receptors in the zona glomerulosa cells of the adrenal gland. The pathways involved are part of the renin-angiotensin-aldosterone system, which regulates blood pressure and electrolyte balance .
Comparison with Similar Compounds
Aldosterone: A mineralocorticoid hormone that regulates sodium and potassium levels.
Corticosterone: Another adrenal cortex hormone involved in stress response and immune regulation.
Deoxycorticosterone: A precursor to aldosterone with similar regulatory functions
Uniqueness: Adrenoglomerulotropin is unique due to its specific origin from pineal extracts and its selective stimulation of aldosterone secretion. Unlike other similar compounds, it does not directly participate in the stress response but focuses on electrolyte balance and blood pressure regulation .
Properties
IUPAC Name |
6-methoxy-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-8-13-10(5-6-14-8)11-7-9(16-2)3-4-12(11)15-13/h3-4,7-8,14-15H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDUORFDQRFHYBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1)C3=C(N2)C=CC(=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20871835 | |
Record name | 1-Methyl-6-methoxy-1,2,3,4-tetrahydro-2-carboline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20871835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1210-56-6 | |
Record name | 2,3,4,9-Tetrahydro-6-methoxy-1-methyl-1H-pyrido[3,4-b]indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1210-56-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Adrenoglomerulotropin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001210566 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-6-methoxy-1-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Methyl-6-methoxy-1,2,3,4-tetrahydro-2-carboline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20871835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ADRENOGLOMERULOTROPIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U18P8J9O2I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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